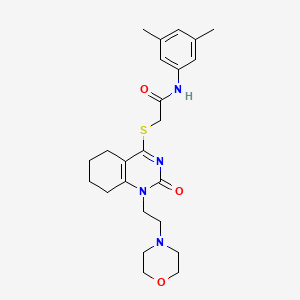
N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H32N4O3S and its molecular weight is 456.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound under investigation for its potential therapeutic applications. This article reviews its biological activity based on various studies and research findings.
- Molecular Formula : C23H30N4O3S
- Molecular Weight : 442.6 g/mol
- CAS Number : 946218-14-0
The compound exhibits multi-targeting properties that are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Its design incorporates features aimed at inhibiting key enzymes involved in the pathophysiology of AD:
- Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholine esterase (AChE), which is crucial for maintaining acetylcholine levels in the brain.
- β-Secretase Inhibition : It also targets β-secretase (BACE-1), an enzyme implicated in the formation of amyloid plaques.
- Dyrk1A Inhibition : The compound may inhibit Dyrk1A, a kinase associated with tau phosphorylation and neurodegeneration.
In Vitro Studies
Research indicates that this compound demonstrates significant inhibitory activity against AChE and BACE-1:
These values suggest that the compound is a potent inhibitor of these enzymes compared to existing treatments.
In Vivo Studies
In vivo studies using animal models have shown that treatment with this compound can improve cognitive functions and reduce biochemical markers associated with AD:
- Behavioral tests indicated improved learning and memory in scopolamine-induced rats.
- Ex vivo analysis demonstrated a significant increase in acetylcholine levels in the hippocampus.
Western blot analysis revealed reduced levels of tau protein and amyloid precursor protein (APP), suggesting a neuroprotective effect.
Case Studies
A notable case study involved a series of compounds related to this compound where:
- Compound S-12 was highlighted for its efficacy in multi-target inhibition.
- Behavioral improvements were noted in models of AD after treatment with S-12 compared to controls.
Safety Profile
Preliminary assessments indicate that the compound does not exhibit significant neurotoxic effects when compared to standard treatments like donepezil. Further toxicological studies are necessary to confirm its safety profile.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-17-13-18(2)15-19(14-17)25-22(29)16-32-23-20-5-3-4-6-21(20)28(24(30)26-23)8-7-27-9-11-31-12-10-27/h13-15H,3-12,16H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEDOFZNIQBZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













